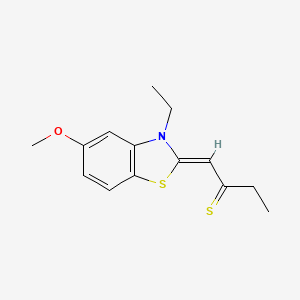![molecular formula C14H13N3O2S B11635825 2-[(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11635825.png)
2-[(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-シアノ-6-オキソ-4-フェニル-1,4,5,6-テトラヒドロピリジン-2-イル)スルファニル]アセトアミドは、医薬品化学、医薬品、材料科学など様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、シアノ基、フェニル環、テトラヒドロピリジン部分を含むユニークな構造を特徴とし、化学研究開発の興味深い対象となっています。
準備方法
合成経路と反応条件
2-[(3-シアノ-6-オキソ-4-フェニル-1,4,5,6-テトラヒドロピリジン-2-イル)スルファニル]アセトアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
テトラヒドロピリジン環の形成: 最初のステップは、適切な前駆体の環化によってテトラヒドロピリジン環を形成することです。これは、酸性条件下でのアルデヒドとアミン間の縮合反応によって達成できます。
シアノ基の導入: シアノ基は、シアン化ナトリウムやシアン化カリウムなどの適切なシアン化物源を用いた求核置換反応によって導入できます。
フェニル環の結合: フェニル環は、フリーデル・クラフツアシル化反応によって結合できます。この反応では、芳香族化合物がルイス酸触媒の存在下でアシルクロリドと反応します。
スルファニルアセトアミド部分の形成:
工業生産方法
2-[(3-シアノ-6-オキソ-4-フェニル-1,4,5,6-テトラヒドロピリジン-2-イル)スルファニル]アセトアミドの工業生産には、上記合成経路の最適化が含まれ、より高い収率と純度を実現できます。これには、連続フローリアクター、高度な精製技術、副生成物と廃棄物を最小限に抑えるためのプロセス最適化の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、シアノ基を標的にすることができ、アミンまたはその他の還元された形態に変換します。
置換: フェニル環は、求電子芳香族置換反応に関与し、化合物のさらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的接触水素化などの還元剤を使用できます。
置換: 求電子芳香族置換は、ハロゲン、ニトロ化剤、スルホン化剤などの試薬によって促進できます。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: アミンとその他の還元された誘導体。
置換: 様々な置換フェニル誘導体。
科学研究への応用
2-[(3-シアノ-6-オキソ-4-フェニル-1,4,5,6-テトラヒドロピリジン-2-イル)スルファニル]アセトアミドは、いくつかの科学研究への応用を持っています。
医薬品化学: この化合物のユニークな構造は、特に特定の酵素または受容体を標的にする薬物開発の潜在的な候補となっています。
医薬品: 治療の可能性のある医薬品化合物の合成における中間体として使用できます。
材料科学: この化合物の特性は、ポリマーやナノマテリアルなどの高度な材料の開発において活用できます。
生物学研究: 生物学的経路とメカニズムの研究におけるプローブまたはツールとして使用できます。
科学的研究の応用
2-[(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Materials Science: The compound’s properties can be exploited in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It can be used as a probe or tool in studying biological pathways and mechanisms.
作用機序
2-[(3-シアノ-6-オキソ-4-フェニル-1,4,5,6-テトラヒドロピリジン-2-イル)スルファニル]アセトアミドの作用機序は、特定の分子標的との相互作用を含みます。シアノ基とフェニル環は酵素または受容体への結合を促進し、スルファニル基は酸化還元反応に関与できます。この化合物は、特定のタンパク質を阻害または活性化することによって生物学的経路を調節し、望ましい治療効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
2-[(3-シアノ-6-オキソ-4-フェニル-1,4,5,6-テトラヒドロピリジン-2-イル)スルファニル]プロピオンアミド: アセトアミド基の代わりにプロピオンアミド基を持つ類似の構造。
2-[(3-シアノ-6-オキソ-4-フェニル-1,4,5,6-テトラヒドロピリジン-2-イル)スルファニル]ブチルアミド: アセトアミド基の代わりにブチルアミド基を持つ類似の構造。
ユニークさ
2-[(3-シアノ-6-オキソ-4-フェニル-1,4,5,6-テトラヒドロピリジン-2-イル)スルファニル]アセトアミドは、異なる化学的および生物学的特性を与える官能基の特定の組み合わせによってユニークです。特にアセトアミド基の存在は、その溶解性、反応性、生物学的標的との相互作用に影響を与え、研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-[(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]propionamide: Similar structure with a propionamide group instead of an acetamide group.
2-[(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]butyramide: Similar structure with a butyramide group instead of an acetamide group.
Uniqueness
2-[(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamide group, in particular, may influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C14H13N3O2S |
|---|---|
分子量 |
287.34 g/mol |
IUPAC名 |
2-[(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H13N3O2S/c15-7-11-10(9-4-2-1-3-5-9)6-13(19)17-14(11)20-8-12(16)18/h1-5,10H,6,8H2,(H2,16,18)(H,17,19) |
InChIキー |
QTFJMWUTVDZRNF-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635753.png)
![3-[(E)-2-ethoxy-2-hydroxyethenyl]-2H-1,4-benzoxazin-2-one](/img/structure/B11635759.png)
![8-methoxy-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11635760.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11635763.png)
![4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635777.png)
![6-{(3E)-2-(4-bromophenyl)-3-[hydroxy(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}hexanoic acid](/img/structure/B11635778.png)
![(6Z)-6-(3-bromo-4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635781.png)
![Ethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11635787.png)
![2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}benzoic acid](/img/structure/B11635793.png)
![(7Z)-3-(4-methoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11635804.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl (4-hydroxy-2-oxo-2,5-dihydro-1,3-thiazol-5-yl)acetate](/img/structure/B11635807.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635814.png)

![3-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B11635836.png)
